molecular formula C20H16ClN5OS B3409686 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 893913-20-7

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B3409686
CAS RN: 893913-20-7
M. Wt: 409.9 g/mol
InChI Key: NEYGIJFFFITVBB-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic heterocycle that is part of many biologically active compounds . The molecule also contains a thioacetamide group and a 4-chlorophenyl group, which could potentially contribute to its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrazolo[3,4-d]pyrimidine core, with the thioacetamide and 4-chlorophenyl groups attached. The presence of nitrogen and sulfur atoms in the molecule could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidine core, as well as the thioacetamide and 4-chlorophenyl groups. The compound could potentially undergo reactions at these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazolo[3,4-d]pyrimidine core, thioacetamide, and 4-chlorophenyl groups could affect properties such as solubility, melting point, and reactivity .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate the influence of the thioacetamide and 4-chlorophenyl groups on the properties of the compound .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c1-13-4-2-3-5-17(13)25-18(27)11-28-20-16-10-24-26(19(16)22-12-23-20)15-8-6-14(21)7-9-15/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYGIJFFFITVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
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2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
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2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
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2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
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2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
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2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

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